REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[C:14]([Br:15])=[CH:13][C:12]([CH3:16])=[CH:11][C:7]=1[C:8]([OH:10])=[O:9].[ClH:17].O>C(O)(=O)C>[Br:15][C:14]1[C:6]([Cl:17])=[C:7]([CH:11]=[C:12]([CH3:16])[CH:13]=1)[C:8]([OH:10])=[O:9] |f:0.1|
|
Name
|
|
Quantity
|
0.013 mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.0109 mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1Br)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
cuprous chloride
|
Quantity
|
0.013 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dropwise at -5° C.
|
Type
|
ADDITION
|
Details
|
poured into a large-volume round-bottomed flask
|
Type
|
CUSTOM
|
Details
|
The mixture obtained
|
Type
|
CUSTOM
|
Details
|
is brought to 60° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
hydrolysed after cooling by addition of ice
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=O)O)C=C(C1)C)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |